molecular formula C14H21ClO B14023553 2-Chloro-4-octylphenol CAS No. 79162-47-3

2-Chloro-4-octylphenol

Cat. No.: B14023553
CAS No.: 79162-47-3
M. Wt: 240.77 g/mol
InChI Key: WLHBVLZZOJGNGQ-UHFFFAOYSA-N
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Description

2-Chloro-4-octylphenol is an organic compound belonging to the class of chlorophenols. Chlorophenols are phenols that contain one or more covalently bonded chlorine atoms. This compound is characterized by the presence of a chlorine atom at the second position and an octyl group at the fourth position on the phenol ring. Chlorophenols are known for their strong medicinal taste and smell and are commonly used as pesticides, herbicides, and disinfectants .

Preparation Methods

The synthesis of 2-Chloro-4-octylphenol can be achieved through various methods. One common method involves the nucleophilic aromatic substitution of phenols. This reaction typically requires an aryl halide and a nucleophile under specific conditions. For instance, the reaction of 2-chlorophenol with an octyl halide in the presence of a base can yield this compound . Industrial production methods may involve the use of organometallic compounds derived from aryl halides or the thermal decomposition of disubstituted arene compounds .

Chemical Reactions Analysis

2-Chloro-4-octylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group into a quinone structure.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: Nucleophilic aromatic substitution is a common reaction where the chlorine atom can be replaced by other nucleophiles.

    Common Reagents and Conditions: Reagents such as sodium hydroxide, potassium carbonate, and various organometallic reagents are commonly used. .

    Major Products: The major products formed from these reactions include various substituted phenols and quinones.

Scientific Research Applications

2-Chloro-4-octylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-octylphenol involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile. This reaction forms a Meisenheimer complex, a negatively charged intermediate. The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to various biological activities .

Properties

CAS No.

79162-47-3

Molecular Formula

C14H21ClO

Molecular Weight

240.77 g/mol

IUPAC Name

2-chloro-4-octylphenol

InChI

InChI=1S/C14H21ClO/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11,16H,2-8H2,1H3

InChI Key

WLHBVLZZOJGNGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

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